(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound “(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted at the 2-position with a (1,3-dimethyl-1H-pyrazol-4-yl)methylene group, at the 5-position with a phenyl ring, and at the 6-position with an ethyl carboxylate ester. The pyrazole moiety introduces both steric bulk and hydrogen-bonding capabilities, while the ethyl carboxylate enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-14(3)23-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-25(4)24-13(16)2/h6-12,19H,5H2,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNGQOHJNNGCH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.
Structural Characteristics
The compound features a thiazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of the pyrazole moiety is particularly noteworthy as it contributes to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against M-HeLa cells while maintaining low toxicity towards normal liver cells, indicating a favorable selectivity profile for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines are known for their effectiveness against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses moderate to high antimicrobial activity against both bacterial and fungal strains.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways can be valuable therapeutics. The thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory effects in various models:
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Cytokine Modulation : It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
Antidiabetic Activity
The potential of thiazolo[3,2-a]pyrimidines as antidiabetic agents has also been explored. The compound exhibited notable antihyperglycemic effects in animal models:
This suggests that the compound may enhance insulin sensitivity or improve glucose uptake in peripheral tissues.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of the thiazolo[3,2-a]pyrimidine scaffold exhibit significant antimicrobial activity. For instance, compounds similar to (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Notably, its mechanism of action includes the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antidiabetic Effects
The compound has also been investigated for its antihyperglycemic effects. In vivo studies have shown that it can lower blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes mellitus .
Structural Modifications
Structural modifications of the compound have been explored to enhance its pharmacological properties. For example, substituting different functional groups on the phenyl ring or altering the pyrazole moiety can lead to variations with improved potency and selectivity against specific biological targets .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, a series of thiazolo[3,2-a]pyrimidine derivatives were tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study: Antidiabetic Properties
Another research article reported the evaluation of (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl in diabetic rats. The study found that administration of the compound resulted in a marked decrease in fasting blood glucose levels and an improvement in insulin sensitivity, suggesting its potential utility as an antidiabetic drug .
Combination Therapies
Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects, particularly in cancer treatment.
Mechanistic Studies
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects, which could inform better therapeutic strategies.
Clinical Trials
The transition from preclinical findings to clinical trials will be crucial for establishing the safety and efficacy of this compound in humans.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of thiazolo[3,2-a]pyrimidine derivatives with variable substituents at the 2-position. Key analogues include:
Key Observations :
- Electronic Effects: The trimethoxybenzylidene analogue () exhibits enhanced electron density due to methoxy groups, which may influence π-π stacking interactions in crystal packing.
- Steric Effects : The dimethylpyrazole group in the target compound introduces significant steric hindrance compared to the planar trimethoxybenzylidene group, which may affect molecular conformation and intermolecular interactions .
- Stereochemistry : The E/Z configuration of the exocyclic double bond (C2=C) impacts molecular geometry. For example, the Z-isomer in the fluorobenzylidene analogue () may adopt a distinct spatial arrangement compared to the E-isomer in the target compound, influencing reactivity and solubility.
Comparison with Analogues :
- The trimethoxybenzylidene derivative () employs 2,4,6-trimethoxybenzaldehyde in the condensation step, requiring prolonged reflux (8–10 hours) in acetic anhydride .
- The fluorobenzylidene analogue () uses 2-fluorobenzaldehyde, with reaction conditions optimized for Z-selectivity.
Crystallographic and Hydrogen-Bonding Analysis
- The dihedral angle between the central pyrimidine ring and substituent-bearing aromatic systems (e.g., phenyl, pyrazole) ranges from 80–85°, influencing packing efficiency .
- Hydrogen Bonding: In the trimethoxybenzylidene derivative (), C–H···O hydrogen bonds form bifurcated interactions, creating chains along the c-axis.
Pharmacological Potential
Though specific biological data for the target compound are unavailable, related analogues demonstrate activities tied to their substituents:
- Trimethoxybenzylidene Derivative : Enhanced solubility from methoxy groups may improve bioavailability.
- Fluorobenzylidene Derivative : Fluorine’s electronegativity could enhance membrane permeability and metabolic stability .
- Target Compound : The dimethylpyrazole group may confer selectivity for enzymes or receptors with hydrophobic binding pockets (e.g., cyclooxygenase-2).
Q & A
Q. What are the standard synthetic routes for preparing (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?
The synthesis typically involves intramolecular cyclization or condensation reactions under controlled conditions. Key steps include the formation of the thiazolo-pyrimidine core via reaction of a thiourea derivative with α,β-unsaturated carbonyl intermediates. Temperature (often 80–100°C) and solvent choice (e.g., ethanol or DMF) are critical for achieving high yields. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to detect intermediates and final products .
Q. How is the purity and structural integrity of the compound validated after synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystalline samples, X-ray crystallography resolves the three-dimensional structure, including the (E)-configuration of the methylene group .
Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?
This class exhibits antimicrobial , anti-inflammatory , and antioxidant properties. Specific activities depend on substituents: the pyrazole and phenyl groups may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial targets. Preliminary assays often include in vitro antimicrobial susceptibility testing and enzyme inhibition studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction outcomes?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and intermediates. Machine learning algorithms trained on reaction databases can predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computational and experimental data to accelerate reaction discovery .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or sample purity . Systematic validation includes:
- Repeating assays under standardized protocols.
- Cross-referencing with structurally similar compounds (e.g., comparing pyrazole vs. furan-substituted analogs).
- Using docking simulations to assess target-binding consistency .
Q. How does X-ray crystallography elucidate hydrogen-bonding patterns and supramolecular interactions?
Crystal structures analyzed via graph-set notation reveal hydrogen-bonding networks critical for stability and solubility. For instance, the carbonyl and pyrimidine N atoms often form intermolecular bonds with water or solvent molecules, influencing crystallization behavior .
Q. What mechanistic insights explain the compound’s reactivity in substitution or hydrolysis reactions?
The ester group at position 6 is prone to alkaline hydrolysis , forming carboxylic acid derivatives. The α,β-unsaturated ketone moiety participates in Michael additions . Reaction mechanisms are probed using kinetic studies and isotopic labeling , with intermediates characterized via LC-MS .
Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter bioactivity?
Introducing electron-withdrawing groups (e.g., Br at the phenyl ring) enhances antimicrobial potency by increasing membrane permeability. Conversely, methoxy groups improve solubility but may reduce binding affinity. Structure-Activity Relationship (SAR) studies guided by molecular docking help prioritize synthetic targets .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirm substituent integration and coupling constants | δ 1.25 (t, 3H, CH₂CH₃), δ 8.21 (s, 1H, pyrazole-H) |
| X-ray | Resolve stereochemistry and packing motifs | CCDC deposition number, R-factor < 0.05 |
| HPLC | Purity assessment | Retention time: 8.2 min (99% purity) |
Table 2: Common Side Reactions and Mitigation Strategies
| Reaction Type | Side Product | Mitigation |
|---|---|---|
| Ester hydrolysis | Carboxylic acid | Use anhydrous conditions, lower reaction pH |
| Oxidation | Sulfoxide derivatives | Add antioxidants (e.g., BHT) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
